molecular formula C21H19F3N6O4 B4330143 6-AMINO-5-{1,3-DIMETHYL-2,4-DIOXO-6-[4-(TRIFLUOROMETHYL)PHENYL]-1H,2H,3H,4H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL}-1,3-DIMETHYL-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE

6-AMINO-5-{1,3-DIMETHYL-2,4-DIOXO-6-[4-(TRIFLUOROMETHYL)PHENYL]-1H,2H,3H,4H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL}-1,3-DIMETHYL-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE

Cat. No.: B4330143
M. Wt: 476.4 g/mol
InChI Key: DDJCFUKJCARAIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound 6-AMINO-5-{1,3-DIMETHYL-2,4-DIOXO-6-[4-(TRIFLUOROMETHYL)PHENYL]-1H,2H,3H,4H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL}-1,3-DIMETHYL-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure that includes a pyrrolo[2,3-d]pyrimidine core, which is known for its biological activity and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-AMINO-5-{1,3-DIMETHYL-2,4-DIOXO-6-[4-(TRIFLUOROMETHYL)PHENYL]-1H,2H,3H,4H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL}-1,3-DIMETHYL-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE typically involves multi-step organic synthesis. One common method includes the cyclocondensation of aromatic benzaldehydes, malononitrile, and barbituric acid in ethanol at room temperature using a catalyst such as SnO2/SiO2 . This method is efficient and rapid, providing high yields of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for maximizing yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-AMINO-5-{1,3-DIMETHYL-2,4-DIOXO-6-[4-(TRIFLUOROMETHYL)PHENYL]-1H,2H,3H,4H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL}-1,3-DIMETHYL-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and trifluoromethyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

6-AMINO-5-{1,3-DIMETHYL-2,4-DIOXO-6-[4-(TRIFLUOROMETHYL)PHENYL]-1H,2H,3H,4H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL}-1,3-DIMETHYL-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE: has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-AMINO-5-{1,3-DIMETHYL-2,4-DIOXO-6-[4-(TRIFLUOROMETHYL)PHENYL]-1H,2H,3H,4H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL}-1,3-DIMETHYL-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and modulating cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 6-AMINO-5-{1,3-DIMETHYL-2,4-DIOXO-6-[4-(TRIFLUOROMETHYL)PHENYL]-1H,2H,3H,4H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL}-1,3-DIMETHYL-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE lies in its specific structural features, such as the trifluoromethyl group and the pyrrolo[2,3-d]pyrimidine core

Properties

IUPAC Name

5-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-1,3-dimethyl-6-[4-(trifluoromethyl)phenyl]-7H-pyrrolo[2,3-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19F3N6O4/c1-27-15(25)12(17(31)29(3)19(27)33)11-13-16(28(2)20(34)30(4)18(13)32)26-14(11)9-5-7-10(8-6-9)21(22,23)24/h5-8,26H,25H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDJCFUKJCARAIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=O)N(C1=O)C)C2=C(NC3=C2C(=O)N(C(=O)N3C)C)C4=CC=C(C=C4)C(F)(F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19F3N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-AMINO-5-{1,3-DIMETHYL-2,4-DIOXO-6-[4-(TRIFLUOROMETHYL)PHENYL]-1H,2H,3H,4H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL}-1,3-DIMETHYL-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE
Reactant of Route 2
6-AMINO-5-{1,3-DIMETHYL-2,4-DIOXO-6-[4-(TRIFLUOROMETHYL)PHENYL]-1H,2H,3H,4H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL}-1,3-DIMETHYL-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE
Reactant of Route 3
Reactant of Route 3
6-AMINO-5-{1,3-DIMETHYL-2,4-DIOXO-6-[4-(TRIFLUOROMETHYL)PHENYL]-1H,2H,3H,4H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL}-1,3-DIMETHYL-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE
Reactant of Route 4
6-AMINO-5-{1,3-DIMETHYL-2,4-DIOXO-6-[4-(TRIFLUOROMETHYL)PHENYL]-1H,2H,3H,4H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL}-1,3-DIMETHYL-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE
Reactant of Route 5
6-AMINO-5-{1,3-DIMETHYL-2,4-DIOXO-6-[4-(TRIFLUOROMETHYL)PHENYL]-1H,2H,3H,4H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL}-1,3-DIMETHYL-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE
Reactant of Route 6
Reactant of Route 6
6-AMINO-5-{1,3-DIMETHYL-2,4-DIOXO-6-[4-(TRIFLUOROMETHYL)PHENYL]-1H,2H,3H,4H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL}-1,3-DIMETHYL-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE

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